1-(3-(Trifluoromethyl)phenyl)naphthalene
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Overview
Description
1-(3-(Trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3. This compound features a naphthalene ring substituted with a trifluoromethylphenyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(Trifluoromethyl)phenyl)naphthalene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it a versatile and widely used method in organic synthesis.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The choice of boronic acid and aryl halide, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene ring .
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)naphthalene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)naphthalene depends on its specific application. In biological systems, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This can lead to inhibition or modulation of specific biological pathways . The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it a valuable tool in various chemical reactions .
Comparison with Similar Compounds
- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
- 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
Comparison: 1-(3-(Trifluoromethyl)phenyl)naphthalene is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s electronic properties and reactivity compared to other similar compounds.
Biological Activity
1-(3-(Trifluoromethyl)phenyl)naphthalene is an organic compound characterized by a naphthalene moiety with a trifluoromethyl group attached to a phenyl ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity and influence biological interactions, making this compound a subject of interest in various studies.
Structural Characteristics
The chemical formula of this compound is C15H12F3. The trifluoromethyl group (-CF3) is an electron-withdrawing substituent that can significantly alter the compound's reactivity and biological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of naphthalene derivatives with trifluoromethyl substitutions. For example, N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.16 to 0.68 µM . This suggests that similar derivatives may also display potent antimicrobial effects.
Anticancer Activity
The cytotoxic effects of naphthalene-based compounds have been documented in various cancer cell lines. For instance, compounds derived from naphthalene have shown the ability to induce apoptosis in breast cancer cells (MDA-MB-231), highlighting their potential as anticancer agents . The presence of a trifluoromethyl group may enhance these effects due to increased lipophilicity and altered interaction with cellular targets.
Table 1: Summary of Biological Activities of Related Compounds
Mechanistic Insights
Molecular docking studies can provide insights into how this compound interacts at the molecular level with proteins or enzymes involved in disease pathways. Such studies are crucial for understanding the pharmacodynamics and optimizing the compound for therapeutic use. The presence of trifluoromethyl groups often correlates with increased binding affinities to biological targets due to enhanced hydrophobic interactions.
Properties
Molecular Formula |
C17H11F3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3/c18-17(19,20)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
IUAAONNCGORJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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